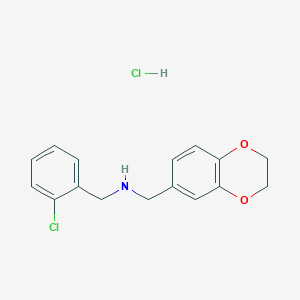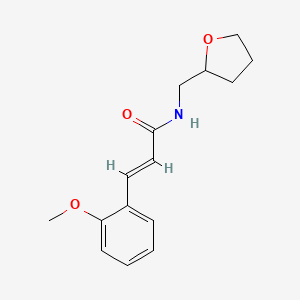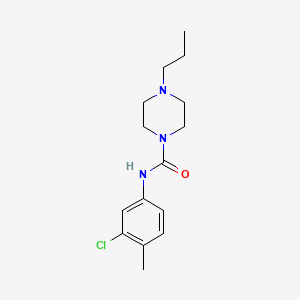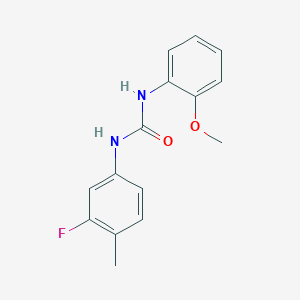
N,N'-1,2-propanediylbis(3-phenylacrylamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,2-propanediylbis(3-phenylacrylamide), also known as PPDPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N,N'-1,2-propanediylbis(3-phenylacrylamide) is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and division. N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N,N'-1,2-propanediylbis(3-phenylacrylamide) can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N,N'-1,2-propanediylbis(3-phenylacrylamide) has also been shown to inhibit the growth of fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. In vivo studies have shown that N,N'-1,2-propanediylbis(3-phenylacrylamide) can reduce tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N'-1,2-propanediylbis(3-phenylacrylamide) is its versatility in various fields, including drug discovery, materials science, and catalysis. Additionally, N,N'-1,2-propanediylbis(3-phenylacrylamide) is relatively easy to synthesize and can be obtained in high yields. However, one limitation of N,N'-1,2-propanediylbis(3-phenylacrylamide) is its potential toxicity, which may limit its use in certain applications. Further studies are needed to determine the optimal concentration and duration of exposure for N,N'-1,2-propanediylbis(3-phenylacrylamide) in various experimental systems.
Zukünftige Richtungen
There are several future directions for research on N,N'-1,2-propanediylbis(3-phenylacrylamide). One area of interest is the development of N,N'-1,2-propanediylbis(3-phenylacrylamide)-based materials with unique properties, such as high thermal stability and good solubility. Additionally, further studies are needed to elucidate the mechanism of action of N,N'-1,2-propanediylbis(3-phenylacrylamide) and its potential applications in drug discovery. Finally, the potential toxicity of N,N'-1,2-propanediylbis(3-phenylacrylamide) should be further investigated to ensure its safe use in various experimental systems.
Synthesemethoden
N,N'-1,2-propanediylbis(3-phenylacrylamide) can be synthesized through a simple reaction between 3-phenylacryloyl chloride and 1,2-diaminopropane in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
N,N'-1,2-propanediylbis(3-phenylacrylamide) has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and catalysis. In drug discovery, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to exhibit anticancer, antifungal, and antibacterial activity. In materials science, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been used to synthesize novel polymers with unique properties, such as high thermal stability and good solubility. In catalysis, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been used as a ligand in metal-catalyzed reactions, leading to improved yields and selectivity.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enoyl]amino]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-17(23-21(25)15-13-19-10-6-3-7-11-19)16-22-20(24)14-12-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3,(H,22,24)(H,23,25)/b14-12+,15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEFYKGXVQGSMM-QUMQEAAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)
![ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)
![methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5325577.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]glutamic acid](/img/structure/B5325585.png)


![4-benzyl-3-ethyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5325594.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5325605.png)
![5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B5325610.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B5325616.png)
![methyl {2-methoxy-6-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5325619.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5325621.png)